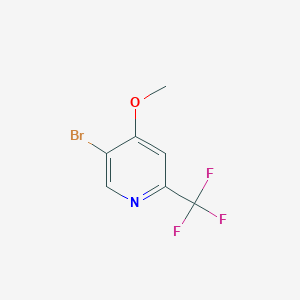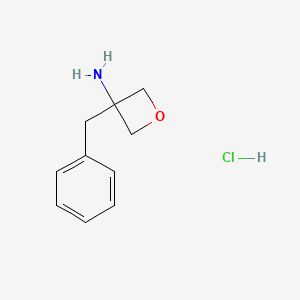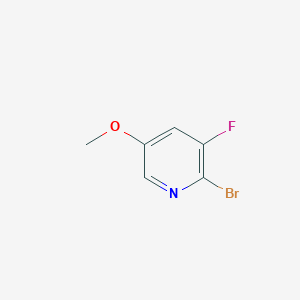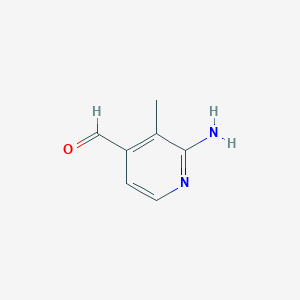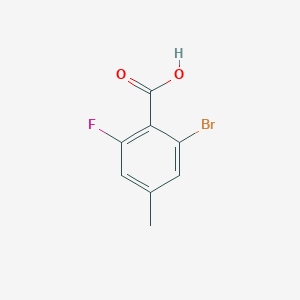
5-Chloropyrimidine-2-sulfonamide
Descripción general
Descripción
5-Chloropyrimidine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles. This reaction typically takes place in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitrogen-centered nucleophiles, acetonitrile, and DIPEA. The reactions are typically carried out at low temperatures to ensure regioselectivity .
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary and secondary amines can yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-Chloropyrimidine-2-sulfonamide exhibits remarkable versatility, allowing for applications in various fields such as medicinal chemistry, drug discovery, and agricultural science. It has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties . Additionally, it is used as a building block in the synthesis of more complex molecules for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 5-Chloropyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, thereby exerting its therapeutic effects. For instance, its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Pyrimidinesulfonamide, 2-chloro-
- 2,5-Disubstituted pyrimidines
Uniqueness
5-Chloropyrimidine-2-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
5-chloropyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHICOZZSDYQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


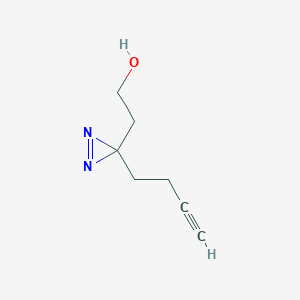
![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)

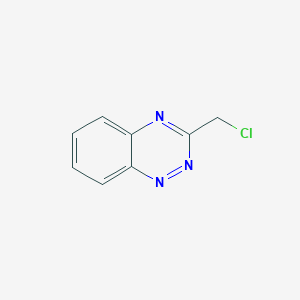
![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
